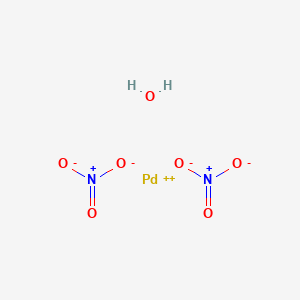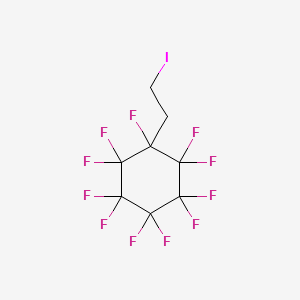
3-(Perfluorohexyl)propyl acrylate
Vue d'ensemble
Description
3-(Perfluorohexyl)propyl acrylate is an organic compound with the chemical formula C12H9F13O2. It is a fluorinated acrylate monomer that contains a perfluorohexyl group, which imparts unique properties such as high hydrophobicity and chemical stability. This compound is used in various industrial applications, particularly in the production of specialty polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorohexyl)propyl acrylate typically involves the reaction of perfluorohexyl iodide with an acrylate precursor. One common method involves the following steps:
Preparation of Perfluorohexyl Iodide: Perfluorohexyl iodide is synthesized by the reaction of perfluorohexane with iodine in the presence of a catalyst.
Reaction with Acrylate Precursor: The perfluorohexyl iodide is then reacted with an acrylate precursor, such as 3-hydroxypropyl acrylate, in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Perfluorohexyl)propyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form fluorinated polymers with unique properties.
Substitution Reactions: The perfluorohexyl group can participate in substitution reactions, particularly with nucleophiles.
Addition Reactions: The acrylate group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Substitution: Nucleophiles like amines or thiols can react with the perfluorohexyl group under mild conditions.
Major Products
Fluorinated Polymers: These polymers exhibit high chemical resistance, low surface energy, and excellent thermal stability.
Substituted Derivatives: Products of substitution reactions can be used as intermediates in the synthesis of more complex fluorinated compounds.
Applications De Recherche Scientifique
3-(Perfluorohexyl)propyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers with unique properties.
Biology: Employed in the development of biomaterials with enhanced biocompatibility and chemical resistance.
Medicine: Investigated for use in drug delivery systems and medical coatings due to its inertness and stability.
Mécanisme D'action
The mechanism by which 3-(Perfluorohexyl)propyl acrylate exerts its effects is primarily through its incorporation into polymer matrices. The perfluorohexyl group provides hydrophobicity and chemical resistance, while the acrylate group allows for polymerization and cross-linking. This combination results in materials with unique surface properties and enhanced durability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Perfluorobutyl)propyl acrylate: Similar structure but with a shorter perfluorocarbon chain, resulting in slightly different properties.
2-(Perfluorohexyl)ethyl acrylate: Similar fluorinated acrylate with a different linkage, affecting its reactivity and polymerization behavior.
Uniqueness
3-(Perfluorohexyl)propyl acrylate is unique due to its specific combination of a long perfluorohexyl chain and an acrylate group. This structure imparts a balance of hydrophobicity, chemical resistance, and reactivity, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F13O2/c1-2-6(26)27-5-3-4-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYYMQQINPHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F13O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895707 | |
| Record name | (Perfluorohexyl)-1-propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216389-85-4 | |
| Record name | (Perfluorohexyl)-1-propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















